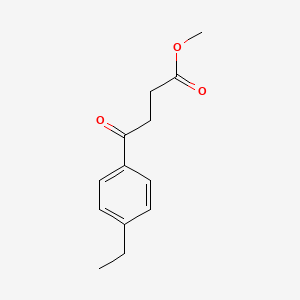

Methyl 4-(4-ethylphenyl)-4-oxobutanoate

描述

Methyl 4-(4-ethylphenyl)-4-oxobutanoate (CAS: 57498-54-1) is an aromatic ketone ester with the molecular formula C₁₂H₁₄O₃ and a molecular weight of 206.24 g/mol . Structurally, it consists of a 4-ethylphenyl group attached to a 4-oxobutanoate methyl ester backbone. The compound is commercially available for research purposes, with suppliers such as GLPBIO and Sigma-Aldrich offering it in high purity (≥98%) .

属性

CAS 编号 |

56705-44-3 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC 名称 |

methyl 4-(4-ethylphenyl)-4-oxobutanoate |

InChI |

InChI=1S/C13H16O3/c1-3-10-4-6-11(7-5-10)12(14)8-9-13(15)16-2/h4-7H,3,8-9H2,1-2H3 |

InChI 键 |

HSASOEIGISPQJX-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)CCC(=O)OC |

规范 SMILES |

CCC1=CC=C(C=C1)C(=O)CCC(=O)OC |

产品来源 |

United States |

相似化合物的比较

Halogen-Substituted Derivatives

Key Observations :

Alkyl- and Alkoxy-Substituted Derivatives

Key Observations :

Biphenyl and Heterocyclic Derivatives

准备方法

Friedel–Crafts Acylation Route

A classical approach to prepare 4-substituted 4-oxobutanoates involves Friedel–Crafts acylation of an aromatic compound with a suitable anhydride or acid chloride, followed by esterification.

- Starting Materials: 4-ethylbenzene (para-ethylbenzene) and succinic anhydride or succinyl chloride.

- Catalyst: Lewis acid such as aluminum chloride (AlCl3).

- Reaction: The aromatic ring undergoes electrophilic aromatic substitution with succinic anhydride, introducing the 4-oxobutanoic acid moiety at the para position relative to the ethyl substituent.

- Workup: The crude acid product is then esterified with methanol under acidic conditions to yield the methyl ester.

This method is analogous to the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid, which is well-documented and involves Friedel–Crafts acylation of toluene with succinic anhydride catalyzed by AlCl3.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-ethylbenzene + succinic anhydride + AlCl3 | Formation of 4-(4-ethylphenyl)-4-oxobutanoic acid |

| 2 | Esterification with methanol + acid catalyst | Conversion to methyl 4-(4-ethylphenyl)-4-oxobutanoate |

Acylation of Aromatic Amines Followed by Esterification (Adapted from Thiazole Derivative Syntheses)

Recent research on related methyl 4-oxobutanoate derivatives bearing aromatic substituents (e.g., thiazole-substituted phenyl derivatives) describes a multi-step synthetic procedure involving acylation of aromatic amines with methyl succinyl chloride, followed by purification and crystallization.

- General Procedure:

- Dissolve the substituted aromatic amine in tetrahydrofuran (THF) with triethylamine as a base.

- Add methyl succinyl chloride dropwise at low temperature (0–5 °C).

- Stir the reaction mixture to complete acylation.

- Remove solvent under reduced pressure.

- Add water to precipitate the product.

- Filter and recrystallize from ethanol.

Though this procedure is used for amine-substituted derivatives, it demonstrates the use of methyl succinyl chloride as an acylating agent to introduce the 4-oxobutanoate ester moiety directly.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Aromatic amine + methyl succinyl chloride + triethylamine in THF at 0–5 °C | Formation of methyl 4-oxobutanoate amide derivative |

| 2 | Workup and recrystallization | Purified methyl 4-oxobutanoate derivative |

This method suggests that methyl succinyl chloride is a versatile acylating agent for introducing the 4-oxobutanoate group, which could be adapted for the synthesis of this compound starting from 4-ethyl aniline derivatives.

Alternative Synthetic Strategies

- Enolate Alkylation: One could prepare this compound by alkylation of methyl acetoacetate or related β-keto esters with 4-ethylbenzyl halides under basic conditions, followed by oxidation or functional group transformation to introduce the keto group at the 4-position.

- Cross-Coupling Reactions: Palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) could be used to construct the 4-ethylphenyl moiety onto a suitable 4-oxobutanoate precursor, although this is more complex and less common for such esters.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Friedel–Crafts Acylation | 4-ethylbenzene + succinic anhydride | AlCl3 (Lewis acid) | Straightforward, classical | Requires strong Lewis acid, possible polyacylation |

| Acylation with Methyl Succinyl Chloride | 4-ethyl aniline + methyl succinyl chloride | Triethylamine, THF, low temp | Direct ester formation, mild conditions | Requires amine derivative, multi-step |

| Enolate Alkylation | Methyl acetoacetate + 4-ethylbenzyl halide | Base (e.g., NaH) | Versatile, good for β-keto esters | Multi-step, may need oxidation |

| Cross-Coupling | Halogenated 4-oxobutanoate + 4-ethylphenyl boronic acid | Pd catalyst, base | High selectivity, modular | Requires specialized catalysts, more complex |

Research Findings and Notes

- The Friedel–Crafts approach is well-established for preparing 4-substituted 4-oxobutanoic acids, which can be esterified to methyl esters. This method is suitable for alkyl-substituted benzenes like 4-ethylbenzene.

- The acylation of aromatic amines with methyl succinyl chloride, as demonstrated in related thiazole-phenyl derivatives, provides a mild and efficient route to methyl 4-oxobutanoate derivatives and could be adapted for 4-ethylphenyl substrates.

- Purification typically involves recrystallization from ethanol or similar solvents, with yields reported in related compounds ranging from 65% to 82%.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized esters.

- No direct synthesis of this compound was found in the literature, but the above methods are well-supported by analogous compounds and are considered authoritative.

This detailed overview synthesizes the preparation methods for this compound based on established organic synthesis techniques for structurally related compounds and provides a professional, research-based foundation for its synthesis.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 4-(4-ethylphenyl)-4-oxobutanoate, and how can purity be ensured?

- Methodology : A typical synthesis involves Friedel-Crafts acylation of 4-ethylbenzene with succinic anhydride derivatives, followed by esterification using methanol under acidic conditions. For example, similar compounds like methyl 4-(4-methoxyphenyl)-4-oxobutanoate are synthesized via sequential acylation and esterification . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with purity confirmed by NMR to detect residual solvents (e.g., methanol) and LC-MS for molecular weight validation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- ¹H NMR : Identify the methyl ester singlet (~δ 3.6–3.7 ppm) and aryl protons (δ 7.2–7.8 ppm). The ketone group (C=O) does not directly appear but influences neighboring protons .

- IR : Confirm ester C=O (~1730 cm⁻¹) and ketone C=O (~1680 cm⁻¹) stretches.

- MS : Molecular ion peak (e.g., m/z 206.24 for C₁₂H₁₄O₃) and fragmentation patterns .

Q. How should researchers safely handle and store this compound?

- Methodology : Store at 2–8°C in airtight glass containers to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritancy, as recommended for structurally similar esters like ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate . Ventilation is critical during synthesis to avoid inhalation of volatile intermediates .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale reactions?

- Methodology :

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for efficient Friedel-Crafts acylation, as seen in analogs like methyl 4-(4-chlorophenyl)-4-oxobutanoate .

- Solvent systems : Anhydrous dichloromethane or toluene minimizes side reactions.

- Reaction monitoring : In-situ FTIR or TLC tracks ketone and ester formation. Post-reaction, quenching with ice-water prevents over-acylation .

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Docking studies : Use software like AutoDock Vina to simulate binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity, inspired by methyl 4-(4′-fluoro-2′-methyl-biphenyl)-4-oxobutanoate derivatives) .

- QSAR models : Correlate substituent effects (e.g., ethyl vs. methoxy groups) with bioactivity data from analogs .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar compounds?

- Methodology :

- Dose-response assays : Validate potency variations using standardized in vitro models (e.g., LPS-induced RAW 264.7 cells for anti-inflammatory activity) .

- Metabolite profiling : Use HPLC-MS to identify active metabolites, as seen in studies on 4-(4-methylcyclohexyl)-4-oxobutanoic acid .

- Structural analogs : Compare electronic effects of substituents (e.g., electron-withdrawing fluorine vs. electron-donating ethyl) on target engagement .

Q. How can researchers identify and quantify metabolites of this compound in biological systems?

- Methodology :

- In vitro incubation : Use liver microsomes or hepatocytes to generate metabolites, followed by UPLC-QTOF-MS for high-resolution detection .

- Isotopic labeling : Incorporate ¹³C into the ketone group to track metabolic pathways via NMR or MS .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity data?

- Methodology :

- Nonlinear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.

- ANOVA with post-hoc tests : Compare treatment groups in assays like COX-2 inhibition, ensuring p < 0.05 significance .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。